2,4-Dichloro-1-[4-(2,4-dichloronaphthalen-1-yl)oxybutoxy]naphthalene
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Overview
Description
2,4-Dichloro-1-[4-(2,4-dichloronaphthalen-1-yl)oxybutoxy]naphthalene is a complex organic compound characterized by its two naphthalene rings substituted with chlorine atoms and connected via an oxybutoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[4-(2,4-dichloronaphthalen-1-yl)oxybutoxy]naphthalene typically involves multiple steps, starting with the chlorination of naphthalene to introduce chlorine atoms at the 2 and 4 positions. This is followed by the formation of an oxybutoxy linkage through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like aluminum chloride to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-[4-(2,4-dichloronaphthalen-1-yl)oxybutoxy]naphthalene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can remove chlorine atoms or reduce other functional groups.
Substitution: Chlorine atoms can be replaced with other substituents through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2,4-Dichloro-1-[4-(2,4-dichloronaphthalen-1-yl)oxybutoxy]naphthalene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-[4-(2,4-dichloronaphthalen-1-yl)oxybutoxy]naphthalene involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and naphthalene rings play a crucial role in binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloronaphthalene: A simpler compound with similar chlorination but lacking the oxybutoxy linkage.
2,4-Dichloro-1-naphthol: Contains a hydroxyl group instead of the oxybutoxy linkage.
2,4-Dichloro-1-naphthylamine: Features an amino group instead of the oxybutoxy linkage.
Uniqueness
2,4-Dichloro-1-[4-(2,4-dichloronaphthalen-1-yl)oxybutoxy]naphthalene is unique due to its complex structure, which combines two chlorinated naphthalene rings with an oxybutoxy linkage. This structural complexity provides distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2,4-dichloro-1-[4-(2,4-dichloronaphthalen-1-yl)oxybutoxy]naphthalene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl4O2/c25-19-13-21(27)23(17-9-3-1-7-15(17)19)29-11-5-6-12-30-24-18-10-4-2-8-16(18)20(26)14-22(24)28/h1-4,7-10,13-14H,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXBWLPXCMLBDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2OCCCCOC3=C(C=C(C4=CC=CC=C43)Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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